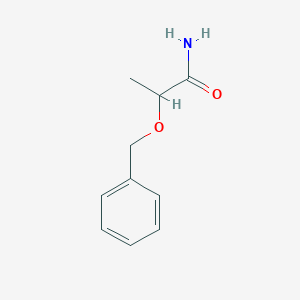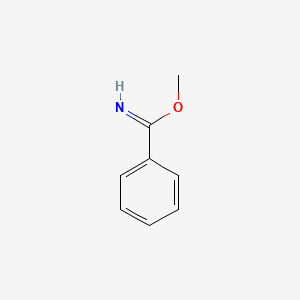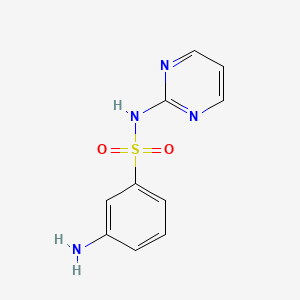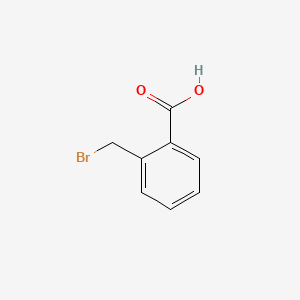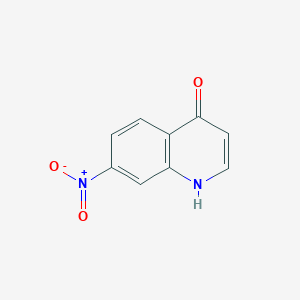
4-Hydroxy-7-nitroquinoline
Descripción general
Descripción
4-Hydroxy-7-nitroquinoline is a compound with the molecular formula C9H6N2O3 . It is a small planar molecule with a lipophilic effect and a metal chelating ability . It is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 4-Hydroxy-7-nitroquinoline involves various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-7-nitroquinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents .Chemical Reactions Analysis
4-Hydroxy-7-nitroquinoline undergoes various chemical reactions. For instance, it can form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . It also exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
4-Hydroxy-7-nitroquinoline has a molecular weight of 190.16 g/mol . It has a computed XLogP3 value of 0.4, indicating its lipophilicity . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinoline motifs, such as 4-Hydroxy-7-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity. They are being studied for their effectiveness against various types of cancer .
Antioxidant Activity
Quinoline compounds have also been found to exhibit antioxidant activity, which can help in neutralizing harmful free radicals in the body .
Anti-Inflammatory Activity
The anti-inflammatory properties of quinoline derivatives make them useful in the treatment of conditions characterized by inflammation .
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria. Their antimalarial activity has been a subject of research in medicinal chemistry .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity .
Antituberculosis Activity
Quinoline compounds have shown potential in the treatment of tuberculosis, a serious infectious disease .
Industrial Chemistry
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are used in various chemical reactions and synthesis processes .
Safety and Hazards
Direcciones Futuras
Quinoline motifs, including 4-Hydroxy-7-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, there is a societal expectation that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This includes the development of new synthetic approaches and the exploration of their diverse bioactivities .
Mecanismo De Acción
Target of Action
4-Hydroxy-7-nitroquinoline, a derivative of hydroxyquinoline, primarily targets type 2 methionine aminopeptidase (MetAP2) . MetAP2 is a protein involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . This compound also has antibacterial activity, which may stem from the complexation of metal ions vital for bacterial growth .
Mode of Action
The compound interacts with its targets by inhibiting the MetAP2 protein . This inhibition may lead to antitumor activity by preventing angiogenesis, thereby restricting the growth of tumors by cutting off their blood supply . The antibacterial activity of 4-Hydroxy-7-nitroquinoline may result from its ability to chelate metal ions, disrupting processes essential for bacterial growth .
Biochemical Pathways
It is known that the compound interferes with the function of metap2, a protein involved in angiogenesis . By inhibiting this protein, the compound may disrupt the angiogenesis pathway, affecting the growth and proliferation of cells, particularly tumor cells .
Pharmacokinetics
Similar compounds, such as nitroxoline, have been studied
Result of Action
The inhibition of MetAP2 by 4-Hydroxy-7-nitroquinoline can lead to antitumor activity . By preventing angiogenesis, the compound may restrict the growth of tumors by cutting off their blood supply . Additionally, the compound’s antibacterial activity may result in the inhibition of bacterial growth .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-7-nitroquinoline can be influenced by various environmental factors. These may include the presence of metal ions, which the compound can chelate, and the physiological environment in which the compound is present
Propiedades
IUPAC Name |
7-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPKSYLYDHCVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283859 | |
| Record name | 4-HYDROXY-7-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-nitroquinoline | |
CAS RN |
75770-07-9, 6270-14-0 | |
| Record name | 7-Nitro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75770-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6270-14-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-HYDROXY-7-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






